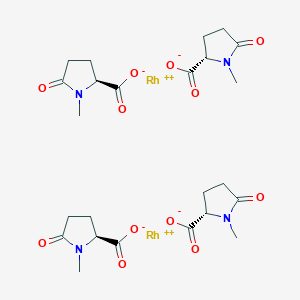
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is part of the platinum group metals, known for their catalytic properties and resistance to corrosion. The specific structure of this compound includes a rhodium ion coordinated with a chiral ligand, (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of rhodium salts with the chiral ligand under controlled conditions. One common method is to dissolve rhodium(III) chloride in an aqueous solution, followed by the addition of the chiral ligand. The mixture is then heated under reflux to facilitate the coordination reaction. The resulting product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The rhodium source is often derived from platinum ores, and the ligand is synthesized through established organic synthesis methods.
化学反応の分析
Types of Reactions
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states or metallic rhodium.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or metallic rhodium.
科学的研究の応用
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
作用機序
The mechanism of action of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA, leading to the inhibition of replication and transcription processes.
類似化合物との比較
Similar Compounds
Rhodium(III) chloride: A common rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) oxide: Utilized in oxidation reactions.
Uniqueness
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its chiral ligand, which imparts enantioselectivity in catalytic reactions. This property makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.
特性
CAS番号 |
131766-06-8 |
|---|---|
分子式 |
C24H32N4O12Rh2 |
分子量 |
774.3 g/mol |
IUPAC名 |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-7-4(6(9)10)2-3-5(7)8;;/h4*4H,2-3H2,1H3,(H,9,10);;/q;;;;2*+2/p-4/t4*4-;;/m0000../s1 |
InChIキー |
CICPRXZGDSKFEQ-USACGBMHSA-J |
異性体SMILES |
CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
正規SMILES |
CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




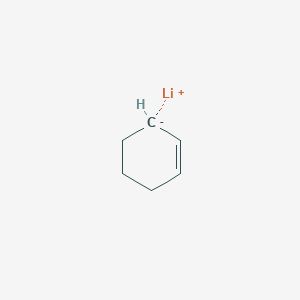
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
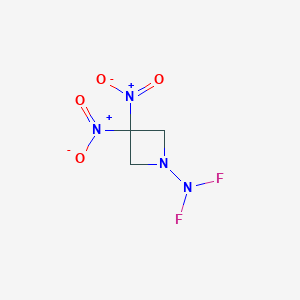
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)

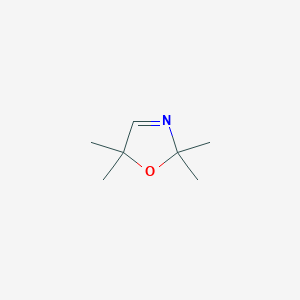
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)

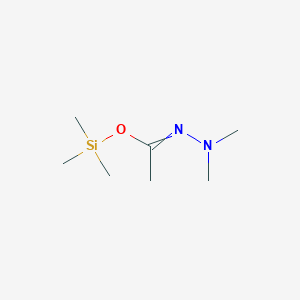
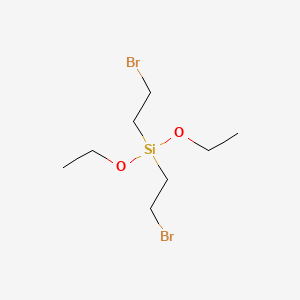
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
